MAO B Isozyme Selectivity: 1-PCPA vs. Tranylcypromine Direct Comparison
1-PCPA is a selective inhibitor of MAO B relative to MAO A, with IC50 values of 190 μM for MAO B and 730 μM for MAO A, yielding a selectivity ratio of approximately 3.8:1 in favor of MAO B [1]. In contrast, tranylcypromine (trans-2-phenylcyclopropylamine) is a non-selective inhibitor with IC50 values of 0.95 μM for MAO B and 2.3 μM for MAO A, producing a selectivity ratio of only 2.4:1 . While tranylcypromine is substantially more potent on an absolute IC50 basis, 1-PCPA offers a distinct isozyme preference profile that is reversed upon fluorination at the cyclopropane C2 position, a structural manipulation not available to 2-phenylcyclopropylamine scaffolds [2].
| Evidence Dimension | MAO B vs. MAO A inhibitory selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | MAO B IC50 = 190 μM; MAO A IC50 = 730 μM |
| Comparator Or Baseline | Tranylcypromine: MAO B IC50 = 0.95 μM; MAO A IC50 = 2.3 μM |
| Quantified Difference | Selectivity ratio (MAO A IC50 / MAO B IC50): 1-PCPA = 3.8:1 (MAO B-selective); Tranylcypromine = 2.4:1 (non-selective) |
| Conditions | Recombinant human liver MAO A and MAO B; IC50 values from fluorinated analog studies |
Why This Matters
This differential selectivity enables researchers to probe MAO B-specific biology without confounding MAO A inhibition, a capability not provided by non-selective clinical MAOIs.
- [1] Ye S, Yoshida S, Fröhlich R, Haufe G, Kirk KL. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorg Med Chem. 2005;13(7):2489-2499. View Source
- [2] Yoshida S, Meyer OG, Rosen TC, Haufe G, Ye S, Sloan MJ, Kirk KL. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorg Med Chem. 2004;12(10):2645-2652. View Source
